Delayed Time to Peak Plasma Concentration (Tmax): Cardioquin Achieves Peak Serum Levels at ~6 Hours vs. 1–3 Hours for Quinidine Sulfate
Cardioquin (quinidine polygalacturonate) demonstrates a substantially prolonged time to peak plasma concentration (Tmax) compared to quinidine sulfate. This pharmacokinetic differentiation results from the salt form's physicochemical properties—the polygalacturonate salt is only slightly ionized and slightly soluble in water, which slows the dissolution and absorption process [1]. The extended Tmax translates to a more uniform and sustained blood level profile, avoiding the rapid peak-and-trough fluctuations characteristic of the sulfate salt .
| Evidence Dimension | Time to peak plasma concentration (Tmax) following oral administration |
|---|---|
| Target Compound Data | Approximately 6 hours |
| Comparator Or Baseline | Quinidine sulfate: 1–3 hours; Quinidine gluconate: 3–6 hours |
| Quantified Difference | Cardioquin Tmax is approximately 2–6× longer than quinidine sulfate; approximately 1–2× longer than quinidine gluconate |
| Conditions | Oral administration of therapeutic doses in human subjects; data aggregated from multiple pharmacokinetic studies |
Why This Matters
The extended Tmax enables twice-daily dosing with reduced peak-to-trough fluctuation, which is relevant for studies examining the relationship between plasma concentration stability and antiarrhythmic efficacy or toxicity thresholds.
- [1] IPCS InChem. Quinidine Pharmaceutical Monograph. Section: Pharmacokinetics. View Source
